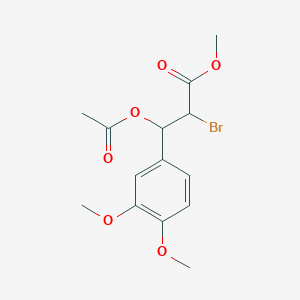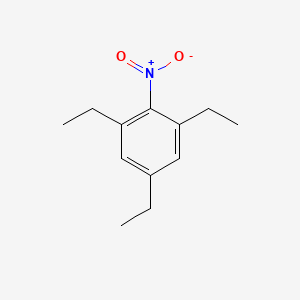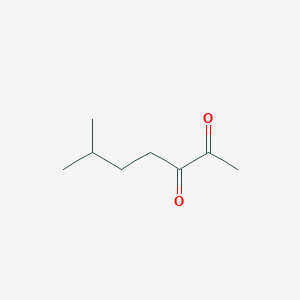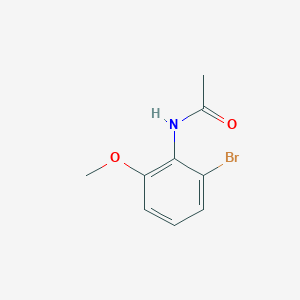
N-(2-bromo-6-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-6-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO2 . It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 6-position. This compound is often used as an intermediate in organic synthesis due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(2-bromo-6-methoxyphenyl)acetamide typically involves the acylation of 2-bromo-6-methoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the generated acetic acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet, minimizing the need for large batch reactors .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in N-(2-bromo-6-methoxyphenyl)acetamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(2-hydroxy-6-methoxyphenyl)acetamide.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine, N-(2-bromo-6-methoxyphenyl)ethylamine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed:
Substitution: N-(2-azido-6-methoxyphenyl)acetamide, N-(2-thiocyanato-6-methoxyphenyl)acetamide.
Oxidation: N-(2-hydroxy-6-methoxyphenyl)acetamide.
Reduction: N-(2-bromo-6-methoxyphenyl)ethylamine.
Applications De Recherche Scientifique
Chemistry: N-(2-bromo-6-methoxyphenyl)acetamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor antagonists .
Medicine: this compound derivatives have shown potential as anti-inflammatory and analgesic agents. They are being investigated for their ability to modulate pain and inflammation pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for use in various chemical processes .
Mécanisme D'action
The mechanism of action of N-(2-bromo-6-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The bromine atom and methoxy group on the phenyl ring allow it to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- N-(2-bromo-5-methoxyphenyl)acetamide
- N-(2-chloro-6-methoxyphenyl)acetamide
- N-(2-bromo-6-ethoxyphenyl)acetamide
Comparison: N-(2-bromo-6-methoxyphenyl)acetamide is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the bromine atom at the 2-position makes it more reactive in nucleophilic substitution reactions compared to N-(2-chloro-6-methoxyphenyl)acetamide. Additionally, the methoxy group at the 6-position enhances its solubility in organic solvents, making it more suitable for certain chemical processes .
Propriétés
Numéro CAS |
5473-03-0 |
|---|---|
Formule moléculaire |
C9H10BrNO2 |
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
N-(2-bromo-6-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-9-7(10)4-3-5-8(9)13-2/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
QLEOCAHPCDUGFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC=C1Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


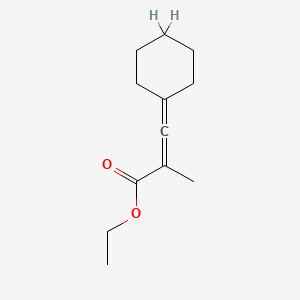
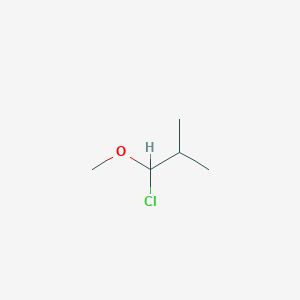
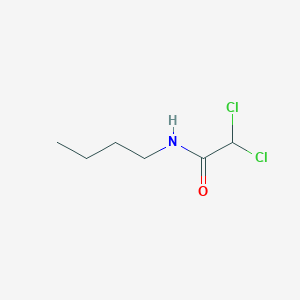
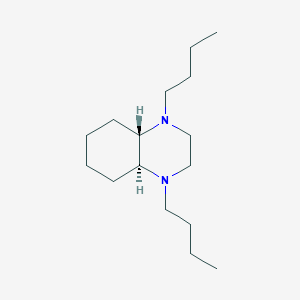
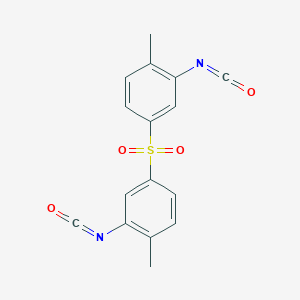
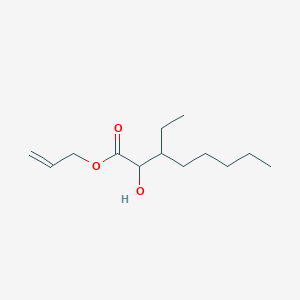
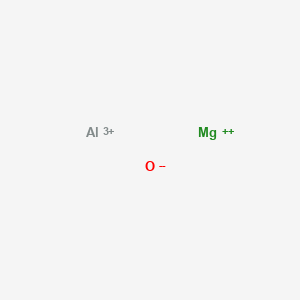

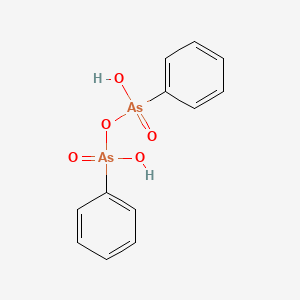
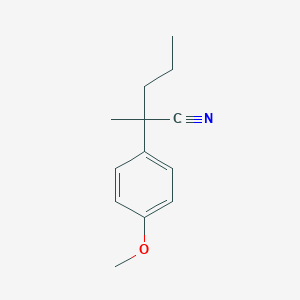
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
